4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one
Description
This heterocyclic compound features a 1,2-dihydroisoquinolin-1-one core substituted with a 3,4-dimethylphenyl group via a 1,2,4-oxadiazole linker and a 4-methylphenyl group at the 2-position. Its molecular formula is C27H22N4O2, with a molecular weight of 434.50 g/mol.
Properties
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3O2/c1-16-8-12-20(13-9-16)29-15-23(21-6-4-5-7-22(21)26(29)30)25-27-24(28-31-25)19-11-10-17(2)18(3)14-19/h4-15H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKRHPGHRUEGQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Coupling Reactions: The oxadiazole intermediate is then coupled with the appropriate isoquinoline derivative using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Final Cyclization: The final step involves the cyclization of the coupled product to form the dihydroisoquinolinone ring under specific conditions, such as heating with a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The closest structural analog identified in the evidence is 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydrophthalazin-1-one (CAS 1207014-04-7, C23H16N4O3 , MW 396.41 g/mol) . A comparative analysis is provided below:
| Property | Target Compound | Analog (CAS 1207014-04-7) |
|---|---|---|
| Core Structure | 1,2-Dihydroisoquinolin-1-one | 1,2-Dihydrophthalazin-1-one |
| Oxadiazole Substituent | 3,4-Dimethylphenyl (electron-donating methyl groups) | 4-Methoxyphenyl (electron-donating methoxy group) |
| Aryl Group at Position 2 | 4-Methylphenyl | Phenyl (no substituent) |
| Molecular Weight | 434.50 g/mol | 396.41 g/mol |
| H-Bond Acceptors | 6 | 6 |
| Key Structural Variance | Methyl groups enhance hydrophobicity and steric bulk; dihydroisoquinoline core | Methoxy group improves solubility; phthalazine core may alter π-π stacking interactions |
Key Observations:
Substituent Effects : The target compound’s 3,4-dimethylphenyl group increases steric hindrance and lipophilicity compared to the analog’s 4-methoxyphenyl group. This may influence binding affinity in biological targets (e.g., enzymes) or solubility in formulation .
Core Structure Differences: The dihydroisoquinolinone core (target) vs. Phthalazinones are known for planar aromatic systems, which may enhance crystallinity compared to isoquinolinones .
Synthetic Accessibility : The analog’s simpler phenyl group (vs. 4-methylphenyl) and methoxy substituent likely reduce synthetic complexity. Methyl groups on the target compound may require additional protection/deprotection steps.
Research Findings and Limitations
No direct experimental data (e.g., bioactivity, crystallography, or computational studies) for the target compound are available in the provided evidence. However, insights can be inferred from structural analogs:
- Thermochemical Stability : Density-functional theory (DFT) methods, such as those described by Becke , could predict the thermodynamic stability of the oxadiazole ring and substituent effects. For example, electron-donating groups (methyl, methoxy) may stabilize the oxadiazole via resonance.
- Crystallographic Analysis : Programs like SHELX are widely used for small-molecule crystallography. The target compound’s methyl groups might complicate crystal packing, requiring advanced refinement protocols.
Notes
Theoretical Modeling : DFT studies (e.g., using Becke’s hybrid functionals ) are recommended to predict electronic properties and reactivity.
Synthetic Challenges : The 3,4-dimethylphenyl substituent may introduce regioselectivity issues during oxadiazole formation, necessitating optimized reaction conditions.
Biological Activity
The compound 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)-1,2-dihydroisoquinolin-1-one (CAS No. 1325306-36-2) is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 318.34 g/mol . The structure incorporates a dihydroisoquinoline moiety and an oxadiazole ring, which are known to contribute to various biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this one exhibit significant anticancer properties. For instance, a related compound showed an IC50 value of 0.3 μM , indicating potent cytotoxicity against various cancer cell lines including acute lymphoblastic leukemia (ALL) and neuroblastoma (NB) cells .
Table 1: Anticancer Activity Comparison
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is also noteworthy. In vitro studies have indicated that related oxadiazole derivatives can inhibit cyclooxygenase (COX) enzymes with varying degrees of potency. For example, some derivatives demonstrated IC50 values in the range of 0.52–22.25 μM against COX-II .
Table 2: COX Inhibition Potency
| Compound | COX Enzyme | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| PYZ16 | COX-II | 0.52 | 10.73 |
| Celecoxib | COX-II | 0.78 | 9.51 |
| PYZ37 | COX-II | 0.2 | - |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Inhibition of Enzymatic Activity : The oxadiazole ring is known for its role in inhibiting enzymes like COX-1 and COX-2, which are involved in inflammatory processes.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis in cancer cells through mitochondrial pathways and caspase activation .
Case Studies
Several studies have explored the biological effects of related compounds:
- Study on Antitumor Effects : A study evaluated the antitumor effects of a series of isoquinoline derivatives, where one derivative exhibited enhanced anticancer activity compared to standard treatments .
- Inflammation Model : In vivo models demonstrated that certain derivatives significantly reduced inflammation markers compared to controls, suggesting potential therapeutic applications in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
